In-Depth Technical Guide: 1-(4-Methoxyphenyl)-4-nitrosopiperazine – Chemical Properties, Formation, and Mitigation in Pharmaceutical Synthesis
In-Depth Technical Guide: 1-(4-Methoxyphenyl)-4-nitrosopiperazine – Chemical Properties, Formation, and Mitigation in Pharmaceutical Synthesis
Executive Summary
The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug safety, quality control, and regulatory compliance. 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a critical N-nitrosamine impurity primarily associated with the synthesis of the widely used antifungal active pharmaceutical ingredient (API), Itraconazole[1]. Because nitrosamines are classified within the "Cohort of Concern" due to their potent mutagenic and carcinogenic potential, global health authorities (including the FDA and EMA) mandate rigorous detection, quantification, and mitigation strategies[2].
This technical whitepaper provides an authoritative analysis of the chemical properties, mechanistic origins, toxicological pathways, and analytical validation protocols necessary for managing 1-(4-methoxyphenyl)-4-nitrosopiperazine in drug development workflows.
Physicochemical Properties
Understanding the fundamental properties of this impurity is essential for designing effective extraction and chromatographic separation techniques. The structural presence of both a methoxyphenyl group and a nitrosated piperazine ring dictates its solubility, ionization potential, and thermal stability.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Causality / Analytical Implication |
| Chemical Name | 1-(4-methoxyphenyl)-4-nitrosopiperazine | Standard IUPAC nomenclature for regulatory filings. |
| CAS Registry Number | 75051-59-1 | Unique identifier for impurity tracking[3][4]. |
| Molecular Formula | C11H15N3O2 | Used to calculate exact mass for high-resolution MS[3][5]. |
| Molecular Weight | 221.26 g/mol | Yields a primary [M+H]+ precursor ion at m/z 222.1 in ESI+[3]. |
| Boiling Point | 431.8 ± 40.0 °C (Predicted) | High boiling point precludes standard GC-MS without derivatization[3][6]. |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | Relevant for phase separation in liquid-liquid extraction[3][6]. |
| pKa | 5.44 ± 0.40 (Predicted) | Weakly basic; dictates the use of acidic mobile phases to ensure protonation[3][6]. |
Mechanistic Origins in Itraconazole Synthesis
The formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine is not spontaneous; it requires a specific convergence of chemical precursors and environmental conditions. The primary precursor is 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5), a secondary amine that serves as a vital intermediate in the multi-step synthesis of Itraconazole[7][8][9].
During API synthesis, if this secondary amine encounters a nitrosating agent—such as sodium nitrite ( NaNO2 ) used in adjacent diazotization steps, or nitrogen oxides ( NOx ) dissolved in solvents—an electrophilic substitution occurs. Under acidic conditions, nitrites form the nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2O3 ), which rapidly attacks the nucleophilic secondary nitrogen of the piperazine ring, yielding the nitrosamine impurity.
Caption: Formation pathway of 1-(4-methoxyphenyl)-4-nitrosopiperazine during drug synthesis.
Toxicological Profile: The "Cohort of Concern"
Nitrosamines are heavily regulated because their toxicity is insidious and mechanistically linked to DNA damage. 1-(4-methoxyphenyl)-4-nitrosopiperazine is not directly mutagenic; it requires metabolic activation.
Upon ingestion, hepatic Cytochrome P450 (CYP450) enzymes catalyze the α -hydroxylation of the piperazine ring. This creates an unstable α -hydroxynitrosamine intermediate that spontaneously decomposes. The cleavage releases an aldehyde and a highly electrophilic diazonium ion . This diazonium species acts as a potent alkylating agent, attacking nucleophilic centers on DNA bases (e.g., the N7 or O6 positions of guanine). This alkylation disrupts base pairing, leading to mutations during DNA replication and ultimately driving carcinogenesis.
Caption: CYP450-mediated metabolic activation of nitrosamines leading to DNA alkylation.
Analytical Methodology: LC-MS/MS Quantification
Due to the trace-level regulatory limits (often in the parts-per-billion, ppb range), traditional HPLC-UV is insufficient[2]. A highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
The following methodology leverages causality in its design: Electrospray Ionization (ESI+) is chosen because the residual basicity of the piperazine ring readily accepts a proton, while an isotope-labeled internal standard is used to self-correct for matrix suppression caused by the bulk Itraconazole API[10].
Step-by-Step Protocol
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Sample Preparation:
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Action: Dissolve 100 mg of Itraconazole API in 1.0 mL of Methanol/Water (80:20, v/v). Spike with 1-(4-methoxyphenyl)piperazine-d8 derived nitrosamine as the Internal Standard (IS)[10].
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Causality: Direct dissolution at room temperature prevents artifactual nitrosation that can occur during heated extraction methods. The deuterated IS ensures that any ion suppression from the API matrix is mathematically normalized during quantification.
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-
Chromatographic Separation:
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Action: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The 0.1% Formic Acid maintains a pH below the impurity's pKa (5.44), ensuring the molecule remains fully protonated for optimal retention and subsequent MS ionization[3].
-
-
Mass Spectrometry (MRM Mode):
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Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the precursor ion [M+H]+=222.1m/z .
-
Causality: The primary fragmentation pathway involves the loss of the nitroso group ( −NO , 30 Da) or cleavage of the methoxyphenyl moiety. Tracking specific product ions (e.g., 192.1m/z ) eliminates false positives from isobaric API fragments.
-
-
System Validation:
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Action: Establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using a signal-to-noise ratio of 3:1 and 10:1, respectively, ensuring compliance with ICH Q2(R1) guidelines.
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Mitigation and Process Control Strategies
Because 1-(4-methoxyphenyl)piperazine is an indispensable structural building block for Itraconazole, it cannot be substituted[8][9]. Therefore, mitigation must focus entirely on controlling the nitrosating agents.
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Implementation of Scavengers: Introduce ascorbic acid or sulfamic acid during the aqueous workup phases. Causality: Ascorbic acid acts as a rapid reducing agent, converting reactive nitrosating species (like N2O3 ) into inert nitric oxide ( NO ) gas. Sulfamic acid reacts with nitrites to form nitrogen gas ( N2 ) and sulfuric acid, permanently neutralizing the threat before the secondary amine is exposed.
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Solvent Quality Control: Utilize fresh, high-purity solvents. Causality: Recovered or degraded solvents (particularly amines like DMF or TEA) can accumulate nitrites or secondary amine degradants over time, acting as hidden vectors for nitrosation.
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pH Optimization: Maintain highly alkaline conditions during the coupling steps where the piperazine intermediate is introduced. Causality: Nitrosation kinetics are highly pH-dependent and typically require acidic environments to generate the active NO+ electrophile. Driving the pH above 10 suppresses the formation of the nitrosating agent.
References
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[5] Pharmaffiliates. Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine. Available at:[Link]
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[1] Pharmaffiliates. Itraconazole-impurities Reference Standards. Available at:[Link]
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[7] Tradeindia. Itraconazole Intermediate - 1-(4-methoxyphenyl) Piperazine, Cas No: 38212-30-5. Available at:[Link]
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[10] Pharmaffiliates. Chemical Name : 1-(4-Methoxyphenyl)piperazine-d8 (Stable Isotope). Available at:[Link]
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[9] Chemdad. 1-(4-Methoxyphenyl)piperazine dihydrochloride Intermediate Data. Available at:[Link]
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Kaaris Labs. N-Nitroso Itraconazole Impurity 2 - KL-06-00114. Available at:[Link]
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- 7. Itraconazole Intermediate - 1-(4-methoxyphenyl) Piperazine, Cas No: 38212-30-5, White To Pale Yellow Solid, Medicine Grade, 99% Purity at Best Price in Ankleshwar | Siddharth Interchem Pvt. Ltd. [tradeindia.com]
- 8. 1-(4-Methoxyphenyl)piperazine dihydrochloride | 38869-47-5 [chemicalbook.com]
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